3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
Description
3-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a structurally complex heterocyclic compound featuring a thiazolo[2,3-b]quinazolinone core fused with a tetrahydroquinazolinone system. The molecule is further substituted with a 4-methoxyphenylpiperazine moiety linked via a ketone-containing ethyl chain. The 4-methoxyphenylpiperazine group is notable for its prevalence in serotonin and dopamine receptor ligands, hinting at possible neuropharmacological applications .
Properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-30-18-8-6-16(7-9-18)25-10-12-26(13-11-25)21(28)14-17-15-31-23-24-20-5-3-2-4-19(20)22(29)27(17)23/h6-9,17H,2-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYFFBQADADYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCCC5)C(=O)N34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes such as inflammation and apoptosis.
Mode of Action
The compound interacts with its targets, leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This interaction results in a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells.
Biological Activity
The compound 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a thiazoloquinazolinone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a thiazole ring fused with a quinazolinone moiety. The presence of a piperazine group and a methoxyphenyl substituent contributes to its pharmacological profile. The molecular formula is , with a molecular weight of approximately 422.49 g/mol.
Antitumor Activity
Recent studies have indicated that thiazoloquinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to our target have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.98 ± 1.22 |
| Compound B | A549 | 1.61 ± 1.92 |
| Target Compound | Various | TBD |
Anticonvulsant Activity
Thiazole-containing compounds have also been evaluated for their anticonvulsant properties. In animal models, certain derivatives have shown efficacy in reducing seizure activity, suggesting that the thiazole moiety plays a crucial role in modulating neuronal excitability .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in vitro against various bacterial strains. Preliminary results indicate moderate to high activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the methoxyphenyl and piperazine groups significantly influence the biological activity of thiazoloquinazolinones. For example:
- Methoxy Group: Enhances lipophilicity and cellular uptake.
- Piperazine Ring: Essential for receptor binding and activity modulation.
Case Studies
- Study on Antitumor Efficacy : A recent study synthesized several thiazoloquinazolinone derivatives, including our target compound. The derivatives were tested against various cancer cell lines, revealing that modifications at the piperazine position significantly affected cytotoxicity .
- Anticonvulsant Screening : Another investigation assessed the anticonvulsant potential of related compounds in mouse models. The results indicated that certain structural features were critical for achieving therapeutic effects without significant side effects .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, particularly those incorporating thiazole structures, have shown significant anticancer properties. Research indicates that compounds similar to the one exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole-containing quinazolinones can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Case Study:
A series of quinazoline derivatives were evaluated for their antitumor activity against different cancer types. Among these, specific analogs demonstrated potent activity against breast and lung cancer cell lines, suggesting that modifications to the thiazole or quinazoline components can enhance efficacy .
Anticonvulsant Properties
Thiazole derivatives have been extensively studied for their anticonvulsant effects. The compound under discussion may possess similar properties due to its structural features. Research has shown that certain thiazole-linked compounds exhibit significant protection in seizure models, indicating their potential as therapeutic agents for epilepsy .
Case Study:
In a study evaluating the anticonvulsant activity of thiazole derivatives, several compounds showed median effective doses lower than standard medications, highlighting their potential as effective treatments for seizure disorders .
Antimicrobial Activity
Compounds containing thiazole and quinazoline moieties have also been reported to exhibit antimicrobial properties. The unique chemical structure allows for interaction with bacterial cell membranes or inhibition of essential metabolic pathways in pathogens.
Case Study:
A recent investigation into the antibacterial activity of thiazole-based compounds revealed that several derivatives were effective against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its hybrid framework, combining a thiazoloquinazolinone core with a piperazine side chain. Below is a comparative analysis with key analogues from literature:
Key Comparative Insights
Core Structure Variations: The target compound’s thiazolo[2,3-b]quinazolinone core distinguishes it from triazoloquinazolinones (e.g., ) or simpler quinazolinones (e.g., ). The thiazole ring may enhance metabolic stability compared to triazole-containing analogues .
Substituent Effects :
- The 4-methoxyphenylpiperazine side chain is a critical differentiator. Piperazine derivatives are associated with CNS activity (e.g., antipsychotics), whereas ’s fluorobenzylidene-hydrazone group correlates with antitubercular efficacy .
- The methoxy group on the phenyl ring may enhance lipophilicity and blood-brain barrier penetration compared to hydroxylated analogues (e.g., ).
- Click chemistry for triazole formation (e.g., ).
- Piperazine introduction via nucleophilic substitution (similar to ’s use of piperidine in acetal reactions) .
Biological Activity: The antitubercular activity of ’s compounds (up to 6.25 µg/mL inhibition) suggests that thiazoloquinazolinones are promising scaffolds . The target compound’s piperazine substituent may redirect activity toward neurological targets, though empirical validation is needed.
Table: Substituent Impact on Pharmacological Profile
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The compound is synthesized via multi-step protocols involving:
- Piperazine functionalization : Coupling 4-(4-methoxyphenyl)piperazine with a ketone-bearing intermediate using reductive amination or nucleophilic substitution .
- Thiazoloquinazoline core formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) at 80–100°C .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol) and recrystallization (ethanol or DCM/hexane) to achieve >95% purity .
Q. How is the compound structurally characterized?
Structural confirmation relies on:
- 1H/13C NMR : Key signals include piperazine N–CH2 protons (δ 2.5–3.5 ppm) and thiazoloquinazoline carbonyl carbons (δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error (e.g., [M+H]+ calculated for C27H30N4O3S: 497.1984; observed: 497.1986) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .
Q. What analytical methods ensure purity and reaction progress?
- Thin-Layer Chromatography (TLC) : Silica gel plates with UV visualization; mobile phases like ethyl acetate/hexane (3:7) .
- High-Performance Liquid Chromatography (HPLC) : C18 column, acetonitrile/water gradient (60:40 to 90:10), retention time monitored at 254 nm .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazoloquinazoline core formation?
- Catalyst screening : Pd/C or CuI for cross-coupling steps (yields improve from 45% to 65% with 5 mol% Pd/C in DMF at 120°C) .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to toluene .
- Temperature control : Maintaining 80–90°C prevents side reactions (e.g., over-oxidation) .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Combine NMR, HRMS, and IR to confirm functional groups (e.g., ketone C=O at 1700–1750 cm⁻¹ in IR) .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structure (e.g., piperazine ring conformation) .
Q. What computational approaches predict biological activity?
- Molecular docking : Use AutoDock Vina to model interactions with 14-α-demethylase (PDB: 3LD6); prioritize compounds with ΔG < −8 kcal/mol .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at the piperazine moiety) using Schrödinger Phase .
Q. How to design structure-activity relationship (SAR) studies?
- Analog synthesis : Modify the 4-methoxyphenyl group (e.g., replace with 4-fluorophenyl) and compare IC50 values in enzyme assays .
- Functional group deletion : Remove the thiazolo ring to assess its role in target binding .
Q. What strategies assess stability under physiological conditions?
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8); monitor via HPLC over 24 hours .
- Light/thermal stability : Expose to 40°C/75% RH for 4 weeks; quantify degradation products using LC-MS .
Methodological Notes
- Synthetic protocols prioritize reproducibility: Document catalyst loading, solvent purity, and inert atmosphere (N2/Ar) .
- Data validation : Triplicate experiments with statistical analysis (e.g., ±SD for yields) to ensure reliability .
- Ethical compliance : Adhere to ICH guidelines for stability testing and cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
